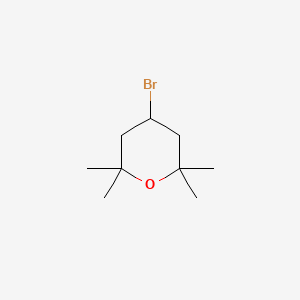
4-Bromo-2,2,6,6-tetramethyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,2,6,6-tetramethyloxane is a chemical compound with the molecular formula C9H17BrO. It is also known as 4-bromo-2,2,6,6-tetramethyltetrahydropyran. This compound is characterized by its bromine atom attached to a tetrahydropyran ring, which is substituted with four methyl groups. The presence of the bromine atom and the tetrahydropyran ring makes it a versatile compound in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,2,6,6-tetramethyloxane can be synthesized through various synthetic routes. One common method involves the bromination of 2,2,6,6-tetramethyltetrahydropyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the bromination process, reducing the formation of by-products and improving the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2,6,6-tetramethyloxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,2,6,6-tetramethyltetrahydropyran.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of substituted tetrahydropyran derivatives.
Oxidation: Formation of brominated oxides or ketones.
Reduction: Formation of 2,2,6,6-tetramethyltetrahydropyran.
Scientific Research Applications
4-Bromo-2,2,6,6-tetramethyloxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,2,6,6-tetramethyloxane involves its reactivity due to the presence of the bromine atom and the tetrahydropyran ring. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The tetrahydropyran ring provides stability and rigidity to the molecule, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyltetrahydropyran: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-2,2,6,6-tetramethyloxane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Iodo-2,2,6,6-tetramethyloxane: Contains an iodine atom, which can undergo different types of reactions compared to bromine.
Uniqueness
4-Bromo-2,2,6,6-tetramethyloxane is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. Its stability and versatility in various chemical reactions make it a preferred choice for researchers and industrial applications .
Properties
IUPAC Name |
4-bromo-2,2,6,6-tetramethyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c1-8(2)5-7(10)6-9(3,4)11-8/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGNZEMIUNTAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














